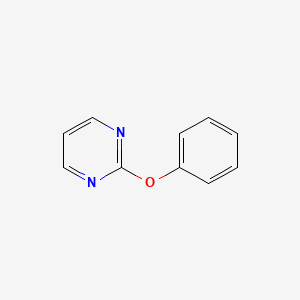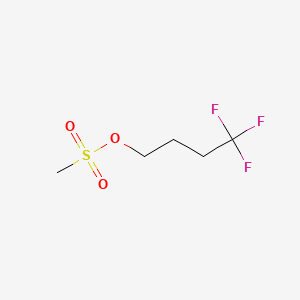![molecular formula C16H21BrN4O2 B8775685 1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester](/img/structure/B8775685.png)
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine ring, a pyrrolopyridine moiety, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
The synthesis of 1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester typically involves multiple steps:
Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine core can be synthesized through a series of cyclization reactions
Coupling with Piperazine: The brominated pyrrolopyridine can then be coupled with piperazine under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including tropomyosin receptor kinases and fibroblast growth factor receptors.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms involved in cancer, as it can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Drug Development: Its derivatives are explored for potential therapeutic applications in treating cancers and other diseases.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting specific molecular targets such as fibroblast growth factor receptors. By binding to these receptors, it prevents their activation and subsequent signaling pathways, which are crucial for cell proliferation, differentiation, and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
Comparación Con Compuestos Similares
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester can be compared with other similar compounds:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperidinyl group instead of the pyrrolopyridine moiety, which may result in different biological activities.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and boronic acid ester, differing significantly in structure and reactivity.
4-Benzo[b]thien-4-yl-1-piperazinecarboxylic acid 1,1-dimethylethyl ester: This compound includes a benzo[b]thiophene ring, which imparts unique properties compared to the pyrrolopyridine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H21BrN4O2 |
|---|---|
Peso molecular |
381.27 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)13-11-4-5-18-14(11)19-10-12(13)17/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
Clave InChI |
OYHQCEIGJLIAAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B8775618.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-(methylsulfonyl)-](/img/structure/B8775653.png)




![4-Azido-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775694.png)


![7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8775709.png)
